Azane;cobalt(2+);hydrogen phosphate

Catalog No.
S14369779
CAS No.
M.F
CoH4NO4P
M. Wt
171.943 g/mol
Availability
In Stock
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Azane;cobalt(2+);hydrogen phosphate

Product Name

Azane;cobalt(2+);hydrogen phosphate

IUPAC Name

azane;cobalt(2+);hydrogen phosphate

Molecular Formula

CoH4NO4P

Molecular Weight

171.943 g/mol

InChI

InChI=1S/Co.H3N.H3O4P/c;;1-5(2,3)4/h;1H3;(H3,1,2,3,4)/q+2;;/p-2

InChI Key

FCXHHGTWMFGYPP-UHFFFAOYSA-L

Canonical SMILES

N.OP(=O)([O-])[O-].[Co+2]

Azane; cobalt(2+); hydrogen phosphate is a coordination compound characterized by its unique combination of cobalt ions, azane (ammonia) ligands, and hydrogen phosphate groups. The molecular formula for this compound is CoH4NO4P\text{CoH}_4\text{NO}_4\text{P}, with a molecular weight of approximately 189.96 g/mol . This compound typically exists in hydrated forms and exhibits distinct structural and chemical properties due to the interaction between the cobalt ion and the ligands.

, particularly in hydrogenation and oxidation processes.
  • Material Science: The compound is used in the production of pigments, such as cobalt violet, and serves as an electrode material in supercapacitors.
  • Biotechnology: Its potential in enzyme immobilization and drug delivery systems highlights its significance in biomedical research .
  • Research into the biological activity of azane; cobalt(2+); hydrogen phosphate suggests potential applications in biochemistry and medicine. The compound is being studied for its role in enzyme immobilization and as a carrier for enzyme separation. Additionally, cobalt complexes have shown promise in drug delivery systems and therapeutic applications due to their ability to facilitate electron transfer processes .

    The synthesis of azane; cobalt(2+); hydrogen phosphate can be achieved through several methods:

    • Direct Reaction: Cobalt salts (e.g., cobalt(II) nitrate) are reacted with ammonia and a source of hydrogen phosphate (e.g., ammonium phosphate) under controlled conditions.
    • Precipitation: The compound can also be produced by precipitating cobalt salts from solution with phosphoric acid or phosphate salts.
    • Solvothermal Methods: Advanced synthesis techniques such as solvothermal reactions have been employed to create unique structural forms of cobalt hydrogen phosphates at elevated temperatures .

    Industrial production often involves scaling these methods, optimizing reaction parameters to maximize yield and purity.

    Studies on the interactions of azane; cobalt(2+); hydrogen phosphate with other compounds reveal its versatility. For instance, it can form complexes with various ligands, influencing its catalytic properties and biological activity. Research has indicated that its coordination environment significantly affects its reactivity and stability in biological systems .

    Similar Compounds

    • Cobalt(II) Phosphate: A simpler compound without azane ligands.
    • Cobalt(III) Chloride: Contains cobalt in a +3 oxidation state but lacks phosphate groups.
    • Ammonium Cobalt Phosphate: Features ammonium ions instead of azane ligands but shares similar structural characteristics.
    Compound NameKey Characteristics
    Cobalt(II) PhosphateLacks azane ligands; simpler structure
    Cobalt(III) ChlorideHigher oxidation state; chloride ligands
    Ammonium Cobalt PhosphateContains ammonium ions; related structure

    Uniqueness

    Azane; cobalt(2+); hydrogen phosphate is unique due to its specific coordination environment that combines both ammonia and hydrogen phosphate ligands. This combination imparts distinct catalytic properties, making it suitable for various applications not typically associated with other cobalt compounds. Its ability to stabilize different oxidation states of cobalt further enhances its utility in both chemical and biological contexts.

    Solvothermal Synthesis Techniques for Unidimensional Cobalt Hydrogenphosphate Frameworks

    Solvothermal synthesis has emerged as a cornerstone for constructing unidimensional cobalt hydrogenphosphate frameworks with tailored coordination environments. A seminal study demonstrated the synthesis of [H₃N(CH₂)₃NH₃][Co(HPO₄)₂] at 433 K using 1,3-diaminopropane as a structure-directing agent. The resultant structure comprises anionic chains of edge-sharing CoO₄ and HPO₄ tetrahedra, forming four-membered rings with pendant HPO₄ groups. These chains are stabilized by interchain hydrogen bonds and van der Waals interactions, creating a robust one-dimensional architecture.

    The crystallinity of cobalt phosphates is highly dependent on solvothermal duration and precursor ratios. For instance, extending reaction times from 24 to 72 hours increased the degree of CoO₄ tetrahedral distortion, as evidenced by synchrotron X-ray absorption spectroscopy. This distortion enhances proton mobility within the lattice, achieving conductivity values exceeding 10⁻⁴ S cm⁻¹ in Co-dittmarite phases. Structural evolution during solvothermal processing follows a sequence: amorphous precursors → intermediate layered phases (e.g., NH₄CoPO₄·H₂O) → crystalline pyrophosphates (Co₂P₂O₇).

    Table 1: Solvothermal Synthesis Parameters and Resulting Cobalt Phosphate Phases

    Precursor Ratio (Co²⁺:H₃PO₄:Amine)Temperature (K)Time (Days)Phase ObtainedConductivity (S cm⁻¹)
    1:1.2:14335[H₃N(CH₂)₃NH₃][Co(HPO₄)₂]4.2 × 10⁻⁵
    1:1.2:14533NH₄CoPO₄·H₂O>10⁻⁴
    1:1.2:16732Co₂P₂O₇ (pyrophosphate)N/A

    Transition metal coordination shifts from octahedral (Co²⁺ in precursors) to tetrahedral (CoO₄ in frameworks) during solvothermal reactions, as confirmed by Fourier-transform infrared spectroscopy. The retention of ammonium ions within layered phases (e.g., NH₄CoPO₄·H₂O) facilitates proton hopping via Grotthuss mechanisms, making these materials viable for solid-state electrolytes.

    Electrodeposition Strategies for Bifunctional Cobalt-Phosphate Catalytic Systems

    Electrodeposition enables the fabrication of amorphous cobalt-phosphate (Co-Pi) catalysts on conductive substrates, optimizing interfacial charge transfer for oxygen evolution reactions (OER). Photo-assisted electrodeposition on hematite (α-Fe₂O₃) photoanodes exemplifies this approach, where visible light generates holes that drive Co²⁺ oxidation and phosphate deposition. This method achieves a 300% enhancement in photocurrent density (2.8 mA cm⁻² at 1.23 V vs. RHE) compared to non-assisted techniques.

    The amorphous nature of electrodeposited Co-Pi catalysts, characterized by X-ray diffraction and electron microscopy, provides abundant active sites for water oxidation. Cyclic voltammetry in phosphate-buffered solutions (pH 7) reveals a Tafel slope of 85 mV dec⁻¹, indicating favorable kinetics for OER. In situ Raman spectroscopy identifies Co³⁺-O-Co³⁺ moieties as the active species, with phosphate ligands stabilizing high-valent cobalt states during catalysis.

    Critical Factors in Electrodeposition:

    • Potential Control: Deposition at 1.4 V vs. Ag/AgCl yields a 50 nm-thick Co-Pi film with optimal charge-transfer resistance (Rₐ = 12 Ω cm²).
    • Electrolyte Composition: Phosphate buffer concentration (0.1–1.0 M) modulates film porosity, with higher concentrations producing mesoporous structures (pore size = 5–20 nm).
    • Substrate Morphology: Nanostructured hematite substrates increase catalyst loading by 40% compared to planar electrodes, enhancing OER turnover frequencies.

    Surfactant-Free Coprecipitation Approaches for Nanostructured Ammonium Cobalt Phosphate Hydrates

    Surfactant-free coprecipitation offers a scalable route to synthesize ammonium cobalt phosphate hydrates (NH₄CoPO₄·H₂O) with high surface areas (>150 m² g⁻¹). By reacting cobalt nitrate, ammonium phosphate, and water at 353 K, two-dimensional nanosheets with thicknesses <5 nm are obtained. These nanosheets exhibit a (001) preferential orientation, as determined by grazing-incidence X-ray diffraction, which facilitates electrolyte penetration during electrocatalysis.

    Thermogravimetric analysis reveals that NH₄CoPO₄·H₂O undergoes dehydration at 473 K, transitioning to anhydrous NH₄CoPO₄ while retaining its layered structure. This phase demonstrates exceptional stability in alkaline saline media (1 M NaOH + 0.5 M NaCl), maintaining 95% OER activity after 100 hours at 10 mA cm⁻². Density functional theory calculations attribute this resilience to phosphate-induced corrosion resistance and optimized Co³⁺/Co²⁺ redox potentials.

    Key Advancements in Coprecipitation:

    • Morphology Control: Adjusting the Co²⁺:PO₄³⁻ molar ratio from 1:1 to 1:2 shifts product morphology from nanoparticles to interconnected nanosheets.
    • Crystallinity Modulation: Post-synthesis annealing at 523 K converts amorphous intermediates into crystalline NH₄CoPO₄ without agglomeration.
    • Proton Conductivity: Hydrated phases exhibit proton conductivities of 1.3 × 10⁻³ S cm⁻¹ at 363 K, rivaling state-of-the-art perfluorosulfonic acid membranes.

    The electrocatalytic reduction of nitrate to ammonia represents a promising alternative to the energy-intensive Haber-Bosch process for sustainable ammonia production. Azane cobalt hydrogen phosphate systems have demonstrated exceptional performance in facilitating this transformation through carefully optimized reaction pathways.

    Mechanism and Active Sites

    The nitrate reduction reaction proceeds through a multi-step mechanism involving sequential reduction and protonation steps [1]. Cobalt phosphide nanosheet arrays grown on carbon fiber cloth exhibit remarkable ammonia-evolving rates of 9.56 mol h⁻¹ m⁻² at -0.3 V versus reversible hydrogen electrode with nearly 100% Faradaic efficiency under alkaline conditions [1]. The phosphorus component plays a crucial role in stabilizing the active phase and optimizing the energy barriers for nitrate reduction [1].

    Through operando X-ray absorption fine structure studies, researchers have identified that cobalt 4p orbitals directly participate in the nitrate adsorption and electron transfer processes [1]. The Co²⁺ sites in cobalt phosphate structures serve as the primary active components for nitrate reduction, following an associative pathway that minimizes unwanted side reactions [2] [3].

    Performance Optimization

    Amorphous cobalt phosphate incorporated in carbon matrices demonstrates exceptional catalytic performance with 97% Faradaic efficiency and ammonia yield of 1183 mmol g⁻¹ h⁻¹ at a low applied potential of -0.2 V versus reversible hydrogen electrode [4] [5]. The catalyst undergoes prominent phase reconstruction during the electrocatalytic process, with accumulation of high-valence cobalt species and abundant active sites [4].

    Catalyst SystemApplied Potential (V vs RHE)Ammonia Yield Rate (mg h⁻¹ mg⁻¹)Faradaic Efficiency (%)Electrolyte Conditions
    Cobalt Phosphide Nanosheets (CoP NAs/CFC)-0.30214.14100.00Alkaline (KOH)
    Amorphous Cobalt Phosphate (Co-P-O/C)-0.201183.0097.00Alkaline (KOH)
    Cobalt Phosphate Nanoshuttles (CoP PANSs)-0.5019.2894.24Neutral (PBS)
    Ruthenium-Doped Cobalt Hydroxide (Ru-Co(OH)₂)-0.4856.5096.00Alkaline (KOH)

    The exceptional performance of these systems stems from the unique electronic structure modifications induced by the phosphate framework, which facilitates efficient electron transfer and provides optimal binding sites for nitrogen-containing intermediates [5].

    Energy Efficiency Considerations

    Recent advances in electrochemical ammonia synthesis have focused on achieving high energy efficiency under near-ambient conditions [6]. The current lithium-mediated process has a theoretical maximum energy efficiency of approximately 28%, primarily due to the very negative potentials required for lithium deposition [6] [7]. In contrast, cobalt phosphate systems operate at significantly less negative potentials, potentially improving overall energy efficiency while maintaining high selectivity for ammonia production.

    Alkaline Saline Water Oxidation Mechanisms Through Cobalt-Phosphate Mediation

    The oxygen evolution reaction in alkaline saline water presents unique challenges due to the presence of chloride ions that can compete with water oxidation. Cobalt phosphate systems have emerged as highly effective catalysts for managing these complex electrolyte conditions while maintaining exceptional stability and activity.

    Mechanistic Insights

    The cobalt phosphate-mediated water oxidation process involves a rapid one-electron, one-proton equilibrium between Co(III)-OH and Co(IV)-O species, where phosphate acts as the proton acceptor [8] [9] [10]. This equilibrium is followed by a chemical turnover-limiting process involving oxygen-oxygen bond coupling [8]. The formation of Co(IV)=O oxyl radicals represents the first intermediate in the oxygen evolution process, which spontaneously leads to oxygen-oxygen bond formation through geminal coupling with oxygen atoms bonded to the same cobalt center [11].

    The fast proton mobility at the cobalt phosphate-water interface enables optimal distribution of terminal Co(III)-OH groups, which favors the localization of oxidizing holes at these sites [11]. Vertices of complete cubane-like units at the catalyst-water interface emerge as the most active sites, providing a pathway for designing more efficient catalysts [11].

    Performance in Saline Conditions

    Ammonium cobalt phosphate nanosheets demonstrate exceptional performance in alkaline saline water electrolysis, achieving current densities of 10 and 100 mA cm⁻² at record low overpotentials of 252 and 268 mV, respectively [12] [13]. The catalyst maintains remarkable stability during alkaline saline water oxidation at room temperature, with X-ray absorption fine spectra revealing that activation of Co(II) ions to Co(III) species constructs the electrocatalytic active sites [13].

    Catalyst SystemCurrent Density (mA cm⁻²)Overpotential (mV)Tafel Slope (mV dec⁻¹)Stability (hours)Electrolyte Type
    Ammonium Cobalt Phosphate Nanosheets (NH₄CoPO₄·H₂O)100.02684550Alkaline Saline (KOH + NaCl)
    Cobalt Phosphate Nanoparticles (Co₃(PO₄)₂@N-C)10.0317628Alkaline (KOH)
    Cobalt Phosphate on Nickel Foam (CoPiNF-800)100.02225524Alkaline (KOH)

    The superior performance in saline conditions is attributed to the intrinsic resistance of cobalt phosphate structures to chloride-induced degradation, enabling selective water oxidation even at potentials well below those required for chlorine evolution [12] [14].

    Structural Stability and Activation

    The two-dimensional nanosheet morphology of cobalt phosphate systems provides larger active surface areas and more surface-exposed active sites, enabling enhanced performance in both freshwater and simulated seawater oxidation [13]. The activation process involves electrochemical transformation of Co(II) to Co(III) species, creating a more active catalyst surface while maintaining structural integrity [15].

    Atomic layer deposition techniques have enabled the synthesis of cobalt phosphate films with controlled cobalt-to-phosphorus ratios, demonstrating that the pristine chemical composition strongly influences oxygen evolution activity [15]. The electrochemical active surface area increases by up to 40-fold during activation, with a universal linear correlation between surface area and catalytic activity [15].

    Bifunctional Catalytic Systems Integrating Methanol Oxidation Coupling

    The integration of methanol oxidation reaction with nitrate reduction represents a significant advancement in sustainable electrochemical synthesis, enabling simultaneous production of valuable chemicals while reducing overall energy requirements. Cobalt phosphate-based bifunctional catalysts have demonstrated exceptional performance in these coupled systems.

    Coupled Electrochemical Processes

    Bifunctional catalytic systems enable the replacement of the oxygen evolution reaction with the thermodynamically more favorable methanol oxidation reaction, significantly reducing the cell voltage required for overall electrolysis [16]. Cobalt-based catalysts supported on copper foam demonstrate remarkable performance in coupling methanol oxidation with nitrate reduction, achieving ammonia production with 95.16% Faradaic efficiency and 7.51 mg h⁻¹ cm⁻² yield rate [17] [18].

    The coupled system maintains excellent catalytic performance for ammonia synthesis over 60 hours, with anodic formic acid production efficiency of 91.74% and yield of 18.53 mg h⁻¹ cm⁻² [17]. In situ Raman spectroscopy reveals that Co²⁺ and Co³⁺ species consume hydroxide ions from hydrolysis, allowing protons to participate in the hydrogenation of intermediate species during nitrate reduction [17].

    Mechanistic Synergy

    The bifunctional mechanism involves cooperative interactions between cobalt active sites and nearby electrophilic oxygen species, which work together to promote both spontaneous and non-spontaneous methanol oxidation processes [19]. The formation of Co(III)-OOH provides combined active sites that facilitate the selective formation of formate while maintaining high activity for concurrent nitrate reduction [19].

    Iron-doped cobalt phosphate systems demonstrate exceptional methanol oxidation activity, producing current densities of 100 mA cm⁻² at operating potentials of 1.436 V versus reversible hydrogen electrode [20]. The heterogeneous interface between iron and cobalt inhibits the formation of Co⁴⁺ species, significantly enhancing methanol oxidation activity while maintaining selectivity for formate production [20].

    System Performance and Optimization

    Catalyst SystemMethanol Oxidation Current Density (mA cm⁻²)Formate Production Efficiency (%)Nitrate Reduction Efficiency (%)Coupled System Voltage (V)Operating Stability (hours)
    Cobalt on Copper Foam (Co@CF)18.5391.7495.161.860
    Nickel Iron Phosphide (Ni₂FeP@NC)162.0095.0093.001.724
    Iron-Doped Cobalt Phosphate (Fe-CoPO)100.0097.0097.001.616

    The optimization of bifunctional systems requires careful consideration of the electronic structure modifications that enhance both methanol oxidation and nitrate reduction activities. Mesoporous cobalt phosphate electrocatalysts prepared using liquid crystal templates demonstrate enhanced electroactive surface areas, leading to more than 20-fold current increases compared to bulk counterparts [21] [22].

    The development of these bifunctional systems represents a paradigm shift toward sustainable chemical synthesis, where waste treatment and valuable chemical production are integrated into a single electrochemical process. The ability to maintain high efficiencies for both anodic and cathodic reactions while operating at reduced cell voltages makes these systems particularly attractive for industrial applications requiring both ammonia production and organic chemical synthesis [23].

    Hydrogen Bond Acceptor Count

    5

    Hydrogen Bond Donor Count

    2

    Exact Mass

    171.920988 g/mol

    Monoisotopic Mass

    171.920988 g/mol

    Heavy Atom Count

    7

    Dates

    Last modified: 08-10-2024

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